(Chloromethyl)dimethylvinylsilane

Hydrolytic Stability Moisture Sensitivity Organosilane Handling

(Chloromethyl)dimethylvinylsilane (CAS 16709-86-7), also known as vinyl(chloromethyl)dimethylsilane, is a bifunctional organosilane possessing a vinyl group (Si–CH=CH₂) and a chloromethyl group (Si–CH₂Cl) attached to the same silicon center. This structural arrangement confers a distinct combination of reactivity: the vinyl moiety enables participation in hydrosilylation, polymerization, and cross-coupling reactions, while the chloromethyl group serves as an electrophilic handle for nucleophilic substitution or as a precursor to mercaptomethyl and other functionalized silanes.

Molecular Formula C5H11ClSi
Molecular Weight 134.68 g/mol
CAS No. 16709-86-7
Cat. No. B092431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chloromethyl)dimethylvinylsilane
CAS16709-86-7
Molecular FormulaC5H11ClSi
Molecular Weight134.68 g/mol
Structural Identifiers
SMILESC[Si](C)(CCl)C=C
InChIInChI=1S/C5H11ClSi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3
InChIKeySZZZMXFBEKWPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Chloromethyl)dimethylvinylsilane (CAS 16709-86-7): Core Properties and Procurement Baseline


(Chloromethyl)dimethylvinylsilane (CAS 16709-86-7), also known as vinyl(chloromethyl)dimethylsilane, is a bifunctional organosilane possessing a vinyl group (Si–CH=CH₂) and a chloromethyl group (Si–CH₂Cl) attached to the same silicon center. This structural arrangement confers a distinct combination of reactivity: the vinyl moiety enables participation in hydrosilylation, polymerization, and cross-coupling reactions, while the chloromethyl group serves as an electrophilic handle for nucleophilic substitution or as a precursor to mercaptomethyl and other functionalized silanes. The compound has a molecular formula of C₅H₁₁ClSi, a molecular weight of 134.68 g/mol, a boiling point of 121–122 °C, and a density of 0.893–0.908 g/mL at 25 °C [1]. These physicochemical properties position it as a versatile intermediate in organosilicon synthesis, particularly where orthogonal functionalization is required.

Why (Chloromethyl)dimethylvinylsilane Cannot Be Replaced by Simpler Chlorosilanes or Vinylsilanes


Generic substitution of (chloromethyl)dimethylvinylsilane with simpler chlorosilanes (e.g., chlorodimethylvinylsilane) or vinylsilanes (e.g., vinyltrimethylsilane) is not feasible without compromising critical reaction outcomes. The presence of the methylene spacer between silicon and chlorine alters both hydrolytic stability and the electronic environment at the silicon center, directly affecting nucleophilic substitution kinetics and product selectivity [1][2]. Furthermore, the vinyl group participates in 1,2-migration pathways under pentacoordinate silicon conditions that are distinct from those observed with allyl or saturated alkyl groups, leading to different product distributions [3]. The dual functionality is essential for applications requiring orthogonal reactivity, such as sequential functionalization in polymer synthesis or regioselective hydrosilylation where the dimethylvinylsilyl (DMVS) moiety acts as a directing group [4].

Product-Specific Quantitative Evidence: Differentiating (Chloromethyl)dimethylvinylsilane from In-Class Analogs


Hydrolytic Sensitivity: Why (Chloromethyl)dimethylvinylsilane Offers Superior Handling Stability vs. Chlorodimethylvinylsilane

(Chloromethyl)dimethylvinylsilane exhibits a Hydrolytic Sensitivity classification of 4, indicating 'no reaction with water under neutral conditions' [1]. In contrast, chlorodimethylvinylsilane (CAS 1719-58-0) is rated Hydrolytic Sensitivity 8, defined as 'reacts rapidly with moisture, water, protic solvents' [2]. This difference of four classification levels translates directly to practical handling: the target compound can be manipulated under ambient laboratory conditions without rigorous exclusion of moisture, whereas its chlorosilane analog requires strict anhydrous techniques and inert atmosphere storage.

Hydrolytic Stability Moisture Sensitivity Organosilane Handling

Regioselective Hydrosilylation: DMVS Directing Group Achieves Single Regioisomer vs. Unselective Baseline

The dimethylvinylsilyl (DMVS) group, introduced using (chloromethyl)dimethylvinylsilane as a silylating agent, enables Pt(0)-catalyzed hydrosilylation of unsymmetric alkynes to proceed with exceptionally high regioselectivity, affording a single regioisomer of silylalkenes [1]. Without a directing group, hydrosilylation of unsymmetric internal alkynes typically yields mixtures of regioisomers that are often inseparable by conventional chromatography [2].

Hydrosilylation Regioselectivity Alkyne Functionalization DMVS Directing Group

Polymer Precursor Synthesis: 78% Yield in Methacrylate Monomer Formation for Silicone-Acrylic Adhesion

(Chloromethyl)dimethylvinylsilane (CMDMVS) reacts with sodium methacrylate in DMSO at 50 °C over 18 h to produce methacryloyloxymethyldimethylvinylsilane (MMDMVS) in 78% isolated yield [1]. This bifunctional monomer, bearing both vinylsilane and methacrylate moieties, subsequently copolymerizes with methyl methacrylate (MMA) using AIBN initiator at 80 °C to yield copolymers containing pendant Si–CH=CH₂ groups.

Silicon Rubber Acrylic Adhesion Methacryloyloxymethyldimethylvinylsilane Copolymer Synthesis

Photocurable Non-Linear Optical (NLO) Polymer Intermediate: A Niche Application Not Addressed by Generic Vinylsilanes

(Chloromethyl)dimethylvinylsilane is specifically identified as an intermediate for the preparation of photocurable non-linear optical (NLO) polymers [1]. This application exploits the combination of a photopolymerizable vinyl group and a functionalizable chloromethyl site, enabling the covalent incorporation of NLO chromophores into crosslinked polymer networks.

Non-Linear Optics Photocurable Polymers Electro-Optic Materials Silane Intermediates

FeCl₃-Induced Isomerization to Cyclopropyldimethylchlorosilane: A Mechanistic Handle Not Shared with Allyl Analogs

In the presence of FeCl₃, (chloromethyl)dimethylvinylsilane undergoes isomerization to yield cyclopropyldimethylchlorosilane [1]. This rearrangement is specific to the vinyl-substituted chloromethylsilane framework and is not observed with saturated alkyl or allyl analogs.

Lewis Acid Catalysis Silane Rearrangement Cyclopropylsilane Synthesis FeCl₃ Isomerization

Best Research and Industrial Application Scenarios for (Chloromethyl)dimethylvinylsilane (CAS 16709-86-7)


Regioselective Alkyne Functionalization via DMVS-Directed Hydrosilylation

Use (chloromethyl)dimethylvinylsilane to install a dimethylvinylsilyl (DMVS) directing group onto propargylic or homopropargylic alcohols. Subsequent Pt(0)-catalyzed hydrosilylation proceeds with >99:1 regioselectivity, affording a single vinylsilane regioisomer [1]. This strategy is ideal for synthesizing geometrically defined alkenylsilanes for cross-coupling and stereoselective transformations where isomeric purity is critical.

Synthesis of Silicone-Acrylic Adhesion Promoters via Methacrylate-Functionalized Monomers

React (chloromethyl)dimethylvinylsilane with sodium methacrylate to produce methacryloyloxymethyldimethylvinylsilane (MMDMVS) in 78% yield [2]. Copolymerize MMDMVS with methyl methacrylate (MMA) to generate copolymers bearing pendant vinylsilane groups, which serve as adhesion promoters between silicone rubber and acrylic resin layers in multilayer laminates and coatings.

Preparation of Photocurable Non-Linear Optical (NLO) Polymers

Employ (chloromethyl)dimethylvinylsilane as a bifunctional intermediate for constructing photocurable NLO polymer networks [3]. The vinyl group participates in UV-initiated polymerization, while the chloromethyl site enables covalent attachment of NLO chromophores prior to or during network formation. This approach is suited for electro-optic device fabrication and photonic integrated circuits.

Synthesis of Cyclopropyldimethylchlorosilane via FeCl₃-Catalyzed Isomerization

Treat (chloromethyl)dimethylvinylsilane with FeCl₃ to induce isomerization to cyclopropyldimethylchlorosilane [4]. The resulting cyclopropylsilane serves as a versatile building block for introducing cyclopropyl groups into pharmaceutical candidates and agrochemicals, offering a synthetic pathway not available from other chloromethylsilanes.

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